4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine
Brand Name: Vulcanchem
CAS No.: 1211590-79-2
VCID: VC3104346
InChI: InChI=1S/C8H14N4/c1-7-11-10-6-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3
SMILES: CC1=NN=CN1C2CCNCC2
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine

CAS No.: 1211590-79-2

Cat. No.: VC3104346

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine - 1211590-79-2

Specification

CAS No. 1211590-79-2
Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
IUPAC Name 4-(3-methyl-1,2,4-triazol-4-yl)piperidine
Standard InChI InChI=1S/C8H14N4/c1-7-11-10-6-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3
Standard InChI Key QCCZXUHJRZHKIL-UHFFFAOYSA-N
SMILES CC1=NN=CN1C2CCNCC2
Canonical SMILES CC1=NN=CN1C2CCNCC2

Introduction

Chemical Structure and Properties

Molecular Structure

4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine consists of a piperidine ring (a six-membered saturated nitrogen-containing heterocycle) connected to a 1,2,4-triazole ring (a five-membered ring containing three nitrogen atoms) at position 4 of the piperidine. The triazole ring features a methyl substituent at position 3. This structural arrangement results in a compound with multiple nitrogen atoms that can participate in hydrogen bonding and other interactions with biological targets .

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties that influence its behavior in both laboratory and biological settings:

PropertyValue
Molecular FormulaC8H14N4
Molecular Weight166.22 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in polar organic solvents; moderately soluble in water
pKaApproximately 9.5 (piperidine nitrogen)
Log PEstimated 1.2-1.8
Melting Point165-170°C (estimated)

The presence of the triazole ring contributes to the compound's ability to participate in a range of chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and various transformations involving the nitrogen atoms .

Structural Variants and Related Compounds

Several structural variants of this compound exist, differing in the position of the methyl group, the connection point between the triazole and piperidine rings, or the presence of additional functional groups. The table below compares 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine with its closely related analogues :

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberStructural Differences
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidineC8H14N4166.22Not specifiedReference compound
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidineC8H14N4166.22297172-18-0Methyl at position 4 of triazole
4-(3H-Triazol-4-YL)piperidineC7H12N4152.21251017-50-11,2,3-triazole instead of 1,2,4-triazole
3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidineC8H14N4166.22Not specifiedPiperidine connected at position 3
4-methyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidineC9H16N4180.2563124281Additional methyl group on piperidine

Synthesis and Preparation Methods

Reaction Conditions

Optimal reaction conditions for synthesizing triazole-piperidine compounds generally include:

  • Temperature control (typically between 60-120°C)

  • Appropriate solvent selection (DMF, THF, or methanol are common)

  • Catalysts such as copper salts for certain cyclization reactions

  • Base-mediated conditions for alkylation and coupling steps

  • Inert atmosphere for moisture-sensitive reactions

Purification Techniques

Following synthesis, the compound requires purification, which is typically achieved through:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel as the stationary phase

  • Preparative HPLC for high-purity requirements

  • Salt formation (such as hydrochloride) to enhance purification and stability

Biological Activity and Pharmacological Properties

Mechanisms of Action

The biological activity of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine and related compounds stems from their ability to interact with specific molecular targets. These interactions are facilitated by:

  • Hydrogen Bonding: The nitrogen atoms in the triazole ring can form hydrogen bonds with amino acid residues in protein targets.

  • π-Stacking Interactions: The aromatic triazole ring can engage in π-stacking interactions with aromatic amino acid residues in proteins.

  • Coordination with Metal Ions: Triazole rings have the ability to coordinate with metal ions in enzyme active sites, potentially inhibiting enzymatic activity.

Antimicrobial Activity

Research on related triazole-piperidine compounds has demonstrated significant antimicrobial potential. A study on similar derivatives revealed the following activity against various bacterial strains:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Enterococcus faecalis14
Bacillus subtilis10

These findings suggest that 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine may possess comparable antimicrobial properties, though specific studies on this exact compound would be needed for confirmation.

Neuroprotective Properties

Some triazole-piperidine compounds demonstrate neuroprotective and anti-neuroinflammatory activities, suggesting potential applications in neurological disorders. These effects are mediated through:

  • Inhibition of Nitric Oxide (NO) Production: Reducing inflammatory responses in neuronal cells.

  • Suppression of TNF-α Production: Decreasing pro-inflammatory cytokine levels.

  • Modulation of ER Stress Pathways: Protecting neurons from stress-induced damage.

  • Regulation of NF-κB Inflammatory Pathway: Controlling key inflammatory signaling cascades.

Structure-Activity Relationships

Structural Features Influencing Activity

Several structural elements of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine contribute to its biological activity:

Comparison with Structural Analogues

The following table compares the biological activities of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine with structurally related compounds :

CompoundKey Structural FeaturePrimary Biological ActivityRelative Potency
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidineMethyl at position 3 of triazoleAntimicrobial, potential anticancerModerate
4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidineMethyl at position 4 of triazoleAntimicrobial, enzyme inhibitionModerate to high
1-benzyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidineBenzyl group on piperidine nitrogenEnhanced antimicrobial, CNS activityHigh
4-(3-phenyl-4H-1,2,4-triazol-4-yl)piperidinePhenyl substitution on triazoleIncreased lipophilicity, antimicrobialHigh
4-(3-Methyltriazol-4-yl)piperidin-4-olAdditional hydroxyl groupImproved water solubility, altered target selectivityModerate

Research Applications and Future Directions

Current Research Applications

The compound 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine and its structural analogues are currently being explored in several research areas:

  • Medicinal Chemistry: As building blocks for the development of new pharmaceutical compounds targeting various diseases.

  • Materials Science: Potential applications in the development of new materials with enhanced stability and reactivity.

  • Agrochemicals: Investigation as potential fungicides or pesticides due to their antimicrobial properties.

  • Catalysis: Exploration as catalysts or catalyst modifiers in organic synthesis reactions .

Future Research Directions

Several promising research directions for 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine include:

  • Targeted Drug Delivery Systems: Development of conjugates with this compound for specific tissue targeting.

  • Combination Therapies: Investigation of synergistic effects when combined with existing drugs.

  • Structure Optimization: Further modification of the basic structure to enhance specific biological activities.

  • Novel Biological Targets: Exploration of interactions with previously unexplored biological targets .

Challenges and Limitations

Despite its promising attributes, research on 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine faces several challenges:

  • Synthesis Complexity: Multi-step synthesis may limit large-scale production.

  • Selectivity Issues: Potential for off-target effects due to interaction with multiple biological targets.

  • Bioavailability Concerns: Limited water solubility may affect bioavailability in physiological environments.

  • Metabolic Stability: Potential susceptibility to metabolic degradation affecting in vivo efficacy.

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